1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride
Overview
Description
1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a fluorophenyl group, a methoxy group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with methoxybenzyl chloride to form 4-[(4-fluorophenyl)methoxy]-3-methoxybenzyl chloride. This intermediate is then reacted with methylamine to produce the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted phenyl compounds.
Scientific Research Applications
1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Chloro-phenoxy)-ethoxy)-3-morpholin-4-yl-propan-2-ol;hydrochloride
- 3-(2-fluorophenyl)-1-[(2S,3R)-4-[(4-fluorophenyl)sulfonyl-methylamino]-3-methoxy-2-methylbutyl]-1-[(2R)-1-hydroxypropan-2-yl]urea
- {[1-(4-Fluorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride
Uniqueness
1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methoxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3.ClH/c1-13(21)10-20-11-15-5-8-17(18(9-15)22-2)23-12-14-3-6-16(19)7-4-14;/h3-9,13,20-21H,10-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUYFEIDMKCYFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.